1,2-Di(isoxazol-4-yl)ethene
Description
1,2-Di(isoxazol-4-yl)ethene is a conjugated organic compound featuring an ethene (C=C) backbone linked to two isoxazole rings at the 4-positions. Isoxazole, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the molecule.
Properties
CAS No. |
169378-48-7 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.14544 |
Synonyms |
Isoxazole, 4,4-(1,2-ethenediyl)bis- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Tetrazole-Based Analogs : (E)-1,2-di(1H-tetrazol-5-yl)ethene (compound 5, ) replaces isoxazole with tetrazole, a nitrogen-rich heterocycle. The tetrazole rings enhance nitrogen content (58.3% vs. ~17.3% in the isoxazole analog), critical for energetic performance .
- BN-Substituted Ethene: describes a BN-azaborinine-substituted ethene, where boron and nitrogen mimic aromatic carbon networks.
Physicochemical Properties
Key Observations :
- Density : The isoxazole derivative’s density is estimated to be lower than tetrazole-based compounds (1.65–1.75 g/cm³ vs. 1.86–1.91 g/cm³) due to reduced heteroatom content .
- Energetic Performance : Tetrazole derivatives exhibit superior detonation velocities (>8700 m/s) owing to high nitrogen content and planarity, whereas the isoxazole analog likely prioritizes stability over explosive power .
- Thermal Stability : Isoxazole’s lower nitrogen content may reduce thermal stability compared to tetrazoles but enhance compatibility in pharmaceutical formulations .
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